molecular formula C22H16ClNO3S B2593926 (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-45-1

(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2593926
CAS RN: 1114886-45-1
M. Wt: 409.88
InChI Key: QMNOLMLAUWTLDP-UHFFFAOYSA-N
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Description

This compound is also known as Methanone, (4-chlorophenyl)phenyl- . It has a molecular formula of C13H9ClO and a molecular weight of 216.663 . It is also known by other names such as Benzophenone, 4-chloro-; p-Chlorobenzophenone; p-CBP; 4-Chlorobenzophenone; p-Chlorophenyl phenyl ketone .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.663 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of derivatives similar to the specified chemical compound involves the oxidation of corresponding benzo[b]thiophene derivatives, leading to benzo[b]thiophene sulfoxides. These intermediates undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles. This method facilitates the easy functionalization of 2-acyl-benzo[b]thiophene derivatives, contributing significantly to the development of novel compounds with potential applications in material science and pharmaceutical research (Pouzet et al., 1998).

Clathrate Formation

Another area of application involves the study of clathrate hosts, where derivatives similar to the specified compound serve as hosts for benzene guests. The interaction between aromatic rings plays a crucial role in the formation of inclusion complexes, providing insights into the design of new molecular encapsulation materials that could be useful in drug delivery systems and molecular sensors (Eto et al., 2011).

Synthesis of Oxadiazoles and Benzothiazinones

The compound's framework is used in the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones. These reactions showcase the compound's versatility in synthesizing a range of heterocyclic compounds, which are of interest due to their wide range of biological activities and potential therapeutic applications (Khanmiri et al., 2014).

Structural and Molecular Studies

The structure of derivatives closely related to the compound has been redetermined, revealing significant precision in understanding the molecular arrangement. Such studies are vital for the development of compounds with specific optical or electronic properties, useful in materials science and pharmaceuticals (Takahashi, 2011).

Antimicrobial Agents

Furthermore, the synthesis and evaluation of derivatives as antimicrobial agents highlight the potential of these compounds in medical applications. By understanding their structure-activity relationship, researchers can design more effective antimicrobial compounds (Sah et al., 2014).

Safety and Hazards

The compound may cause irritation of the digestive tract and respiratory tract. It may also cause skin irritation . The toxicological properties of this substance have not been fully investigated .

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-6-12-18(13-7-15)24-14-21(22(25)16-8-10-17(23)11-9-16)28(26,27)20-5-3-2-4-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOLMLAUWTLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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